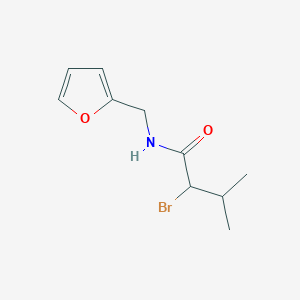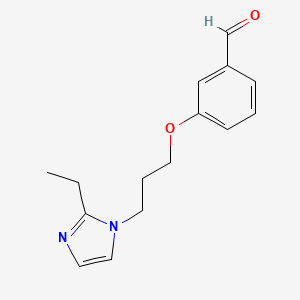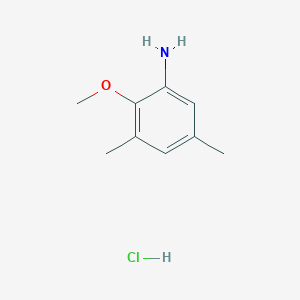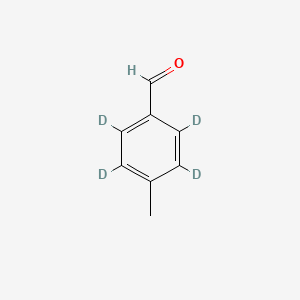
Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-bromo-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle est un composé chimique de formule moléculaire C12H20BrNO3 et de masse molaire 306,20 g/mol . Ce composé est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2-bromo-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle implique généralement la bromation d’un composé précurseur suivie d’une estérification. Les conditions réactionnelles nécessitent souvent l’utilisation d’un agent bromant tel que le N-bromosuccinimide (NBS) et d’un solvant approprié comme le dichlorométhane. La réaction est généralement effectuée à température ambiante pour assurer un rendement optimal .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés de bromation et d’estérification à grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité de production. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN), sont utilisées pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-bromo-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, l’atome de brome étant remplacé par d’autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Iodure de sodium dans l’acétone pour les réactions d’échange d’halogènes.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés iodés ou autres dérivés substitués.
Applications De Recherche Scientifique
Le 1-(2-bromo-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme D'action
Le mécanisme d’action du 1-(2-bromo-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. L’atome de brome du composé peut participer à des liaisons halogènes, ce qui influence son affinité de liaison à divers récepteurs biologiques. Le groupe ester permet l’hydrolyse, libérant le dérivé pipéridine actif qui peut interagir avec les enzymes et autres protéines .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2-chloro-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle
- 1-(2-fluoro-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle
- 1-(2-iodo-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle
Unicité
Le 1-(2-bromo-3-méthylbutanoyl)pipéridine-4-carboxylate de méthyle est unique en raison de la présence de l’atome de brome, qui confère une réactivité et des propriétés de liaison distinctes par rapport à ses analogues chloro, fluoro et iodo. La taille et l’électronégativité de l’atome de brome influencent le comportement chimique du composé et ses interactions avec les cibles biologiques .
Propriétés
Formule moléculaire |
C12H20BrNO3 |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H20BrNO3/c1-8(2)10(13)11(15)14-6-4-9(5-7-14)12(16)17-3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
NTAWEUQZRXMBQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCC(CC1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)

![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)


![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

